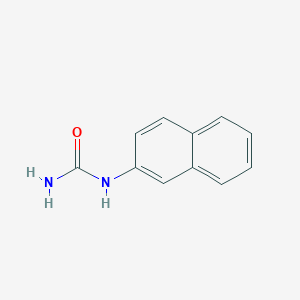

2-Naphthylurea

Description

Historical Context and Significance in Urea (B33335) Chemistry

The journey of urea chemistry began with a landmark event that is often cited as the starting point of modern organic chemistry. wikipedia.org In 1828, the German chemist Friedrich Wöhler synthesized urea by heating ammonium (B1175870) cyanate (B1221674), an inorganic salt. nih.govacs.orglibretexts.org This was the first time an organic compound, previously thought to be producible only by living organisms, was synthesized from inorganic materials. nih.govlibretexts.org Wöhler's synthesis challenged the prevailing theory of vitalism, which held that a "vital force" present in living things was necessary to create organic substances. nih.govlibretexts.org This discovery opened the door to the systematic synthesis and study of an immense variety of organic molecules, including the vast class of urea derivatives.

The significance of the urea functional group, characterized by a carbonyl group flanked by two amine groups, lies in its unique electronic and structural properties. The urea moiety possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.govresearchgate.net This dual nature allows urea derivatives to form strong and directional hydrogen bonds, enabling them to bind effectively to biological targets like proteins and enzymes. nih.govnih.gov This capability is a cornerstone of their widespread use in medicinal chemistry and drug design. nih.govresearchgate.net

Following Wöhler's initial breakthrough, methods were developed to synthesize a wide array of substituted ureas. Traditional synthesis often involves the reaction of amines with potentially hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov The synthesis of a diarylurea such as N,N'-di(2-naphthyl)urea, for instance, can be achieved through the reaction of 2-naphthylamine (B18577) with phosgene. nih.gov These foundational synthetic methods paved the way for the creation of complex urea derivatives, including 2-Naphthylurea, allowing researchers to explore their unique properties and applications.

Scope and Emerging Research Frontiers for this compound

The this compound scaffold is at the forefront of several cutting-edge research areas, owing to the advantageous properties conferred by the fusion of the naphthyl ring system with the urea functional group. Its applications span from the development of targeted therapeutics to the creation of sophisticated molecular sensors.

Medicinal and Pharmaceutical Chemistry: A primary area of investigation for naphthylurea derivatives is in the development of protein kinase inhibitors. longdom.org Specifically, the N-pyrazole-N'-naphthyl urea and N-phenyl-N'-naphthylurea classes of compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. researchgate.netnih.govcapes.gov.br The p38 MAP kinase is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for inflammatory diseases. longdom.orgresearchgate.net Research has demonstrated that N-phenyl-N'-naphthylureas exhibit excellent inhibition of TNF-alpha production in vitro and are effective in animal models of endotoxemia. nih.govosti.gov

Furthermore, naphthylurea derivatives have been evaluated for their potential as anticancer agents. Studies have shown that certain symmetrical naphthylurea compounds can decrease the viability of various tumor cell lines and induce apoptosis, or programmed cell death. nih.gov One study identified a naphthylurea derivative as a promising compound with significant cytotoxic activity and apoptosis-inducing capabilities in human cancer cell lines. nih.gov The related polysulfonated naphthylurea, suramin (B1662206), has also been a subject of interest for its potential antineoplastic activity. scbt.com

Plant Science: In the field of agricultural science, specific urea derivatives have been explored for their roles as plant growth regulators. Research has shown that N,N′-bis-(2-naphthyl)urea, while considered a weak cytokinin, can cooperate with auxin to enhance adventitious root formation in plants like mung bean and apple microcuttings. semanticscholar.org This suggests a potential application in horticulture and agriculture for improving plant propagation.

Supramolecular Chemistry and Anion Sensing: The hydrogen-bonding capabilities of the urea group are harnessed in the field of supramolecular chemistry, where molecules are designed to recognize and bind to specific guests. The naphthylurea moiety has been incorporated into larger, more complex structures, such as tripodal receptors and calixarenes, to create fluorescent chemosensors. nih.govmdpi.commdpi.comcapes.gov.br These sensors can detect the presence of anions like phosphate (B84403) and sulfate (B86663) through changes in their fluorescence. mdpi.comcapes.gov.br The naphthyl group serves as a fluorophore, a component that emits light, while the urea group acts as the binding site for the anion. nih.govmdpi.com This research is crucial for developing new tools for environmental monitoring and biological analysis.

Data Tables

Table 1: Properties of N,N'-di(1-naphthyl)urea

| Property | Value |

|---|---|

| Chemical Formula | C21H16N2O |

| Molecular Weight | 312.37 g/mol |

| Appearance | Solid |

| Synonyms | 1,3-Di(naphthalen-1-yl)urea |

| CAS Number | 607-56-7 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Summary of Research Frontiers for this compound Derivatives

| Research Field | Derivative Class | Application / Key Finding |

|---|---|---|

| Medicinal Chemistry | N-phenyl-N'-naphthylurea | Potent inhibitor of p38 MAP kinase for inflammatory diseases. nih.gov |

| Anticancer Research | Symmetrical naphthylurea | Exhibits cytotoxic effects and induces apoptosis in cancer cell lines. nih.gov |

| Plant Science | N,N′-bis-(2-naphthyl)urea | Enhances adventitious root formation in conjunction with auxin. semanticscholar.org |

| Supramolecular Chemistry | Tripodal/Calixarene (B151959) naphthylureas | Acts as a fluorescent receptor for anion sensing. nih.govcapes.gov.br |

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSYBIDUQWAWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074495 | |

| Record name | 2-Naphthylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-62-0 | |

| Record name | N-2-Naphthalenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406079 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 Naphthylurea and Its Derivatives

Classical and Conventional Synthetic Routes to Naphthylureas

The traditional synthesis of naphthylureas, including 2-Naphthylurea, has historically relied on a few key reactions. These methods, while effective, often involve harsh reagents and conditions.

The most conventional approach involves the reaction of an amine with an isocyanate. For the synthesis of this compound, this would entail the reaction of 2-naphthylamine (B18577) with an isocyanate source. A common method for generating the isocyanate in situ is the reaction of an amine with phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.gov For instance, the synthesis of N-(3-Chlorophenyl)-N'-(2-naphthyl)urea involves the initial reaction of 3-chloroaniline (B41212) with phosgene to form 3-chlorophenyl isocyanate, which is then condensed with 2-naphthylamine. vulcanchem.com This general strategy is widely applicable for creating unsymmetrical ureas. nih.gov

Another classical method is the direct reaction of an amine with urea (B33335). This approach is particularly useful for producing symmetrical ureas but can also be adapted for unsymmetrical ones. For example, heating a mixture of p-phenetidine (B124905) hydrochloride and urea in water with catalytic amounts of hydrochloric and acetic acid yields p-ethoxyphenylurea. orgsyn.org This method is noted to be applicable to the preparation of other substituted arylureas, and a similar reaction with 1-amino-2-naphthol (B1212963) hydrochloride gives 1-(2-hydroxy-1-naphthyl)urea in good yields (72-87%). orgsyn.org

The reaction of an amine with potassium cyanate (B1221674) in an acidic aqueous solution is another established route. This method provides a straightforward synthesis of N-substituted ureas from a variety of aromatic, aliphatic, and heteroaromatic amines in good to excellent yields. rsc.org

These classical methods, while foundational, often suffer from drawbacks such as the use of highly toxic reagents like phosgene and the generation of significant waste, prompting the development of more advanced and sustainable synthetic protocols.

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 2-Naphthylamine, 3-Chlorophenyl isocyanate | Anhydrous THF, 0–5°C | N-(3-Chlorophenyl)-N'-(2-naphthyl)urea | >90% (purity) | vulcanchem.com |

| p-Phenetidine hydrochloride, Urea | Water, HCl, Acetic acid, Boiling | p-Ethoxyphenylurea | 82-90% | orgsyn.org |

| 1-Amino-2-naphthol hydrochloride, Urea | Water, HCl, Acetic acid, Boiling | 1-(2-Hydroxy-1-naphthyl)urea | 72-87% | orgsyn.org |

| Primary amines, Urea | N,N-Dimethylacetamide, Microwave irradiation | Symmetrical N,N'-disubstituted ureas | Good | ijcce.ac.ir |

| Aromatic amines, Potassium isocyanate | 1 N Aqueous HCl | N-Aryl ureas | Good to Excellent | rsc.org |

Modern and Advanced Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and its analogs. These modern approaches often employ catalytic systems and adhere to the principles of green chemistry.

Catalytic Synthesis Protocols for this compound

Catalytic methods have emerged as powerful tools for urea synthesis, offering milder reaction conditions and improved atom economy.

Oxidative Carbonylation: A prominent catalytic strategy is the oxidative carbonylation of amines. This process typically involves the use of carbon monoxide (CO) as a C1 building block in the presence of a transition metal catalyst and an oxidant. Palladium-catalyzed oxidative carbonylation of amines has been extensively studied for the synthesis of ureas. Current time information in Bangalore, IN. For instance, a general synthesis of symmetrically disubstituted ureas can be achieved by the direct Pd-catalyzed oxidative carbonylation of primary amines at 90-100 °C in DME solvent, using a PdI2/KI catalytic system under a CO/air atmosphere. nih.gov This methodology can be extended to the synthesis of unsymmetrical ureas by using a mixture of a primary and a secondary amine.

Reductive Carbonylation: An alternative approach is the reductive carbonylation of nitroaromatics. This method utilizes readily available and inexpensive nitro compounds as starting materials. A Pd/C catalyzed reductive carbonylation of nitroarenes in the presence of an amine has been developed for the synthesis of unsymmetrical ureas in moderate to good yields. sioc-journal.cn This heterogeneous catalytic system allows for the recycling and reuse of the catalyst.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed C-N cross-coupling reactions have also been employed for the synthesis of unsymmetrical diaryl ureas. This protocol allows for the coupling of a wide variety of (hetero)aryl halides with ureas, providing efficient access to a diverse array of diaryl ureas. capes.gov.br For example, the arylation of ureas with aryl halides in the presence of a Pd2dba3-CHCl3/Xantphos catalyst precursor and Cs2CO3 as a base affords N,N'-diarylureas. scielo.br

Green Chemistry Principles in Naphthylurea Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of ureas to minimize environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of ureas, often leading to higher yields and shorter reaction times compared to conventional heating. ijcce.ac.ir For example, the synthesis of N,N'-disubstituted ureas from primary amines and urea can be effectively promoted by microwave irradiation in a suitable energy-transfer solvent like N,N-dimethylacetamide. ijcce.ac.ir Microwave-assisted methods have also been developed for the synthesis of various naphthalene (B1677914) derivatives, which could be adapted for this compound synthesis. google.comthieme-connect.com

Flow Chemistry: Continuous-flow synthesis offers several advantages over batch processes, including enhanced safety, better process control, and potential for scalability. A continuous-flow system using two sequential microreactors has been developed for the synthesis of nonsymmetrically substituted ureas from tert-butoxycarbonyl protected amines under mild conditions. ijcce.ac.irthieme-connect.com Flow chemistry has also been applied to the synthesis of ureas directly from carbon dioxide (CO2) through a Staudinger/aza-Wittig reaction sequence. researchgate.net

Use of Greener Solvents and Reagents: The replacement of hazardous solvents and reagents is a key aspect of green chemistry. The bio-alternative solvent Cyrene® has been shown to be an effective medium for the synthesis of ureas from isocyanates and secondary amines, offering a simple work-up procedure and increased molar efficiency compared to traditional solvents like DMF. semanticscholar.org Furthermore, the development of phosgene-free methods, such as the use of dioxazolones as isocyanate surrogates, provides a safer and more environmentally friendly route to unsymmetrical arylureas. organic-chemistry.org

Design and Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. This can be achieved through modifications of the naphthalene core or by introducing substituents at the peripheral positions.

Strategies for Core Modification

Modification of the naphthalene core of this compound typically involves the synthesis of a substituted 2-naphthylamine precursor, which is then converted to the corresponding urea.

One approach is to start with a functionalized naphthalene derivative and introduce the amine group. For example, arylamines can be prepared by the nitration of an aromatic starting material, followed by reduction of the nitro group. libretexts.org This allows for the synthesis of 2-naphthylamines with various substituents on the naphthalene ring, which can then be used to synthesize the desired this compound derivatives.

Another strategy involves the electrophilic cyclization of alkynes. A wide variety of substituted naphthalenes can be prepared regioselectively under mild reaction conditions by the 6-endo-dig electrophilic cyclization of appropriate arene-containing propargylic alcohols. nih.gov This methodology can be used to construct substituted naphthalene skeletons that can be further elaborated to this compound derivatives.

Recent advances have also demonstrated the synthesis of substituted naphthalenes via the nitrogen-to-carbon transmutation of isoquinolines, offering a novel route to functionalized naphthalene precursors. nih.gov

Introduction of Peripheral Substituents

The introduction of substituents on the urea nitrogen atoms or the other aryl ring (in the case of N,N'-diarylureas) is a common strategy for creating a library of functionalized derivatives.

The most direct method for introducing peripheral substituents is through the reaction of a substituted amine with 2-naphthyl isocyanate or the reaction of 2-naphthylamine with a substituted isocyanate. For example, as previously mentioned, N-(3-Chlorophenyl)-N'-(2-naphthyl)urea is synthesized from 3-chloroaniline and 2-naphthylamine. vulcanchem.com

The introduction of alkyl groups on the urea nitrogen can disrupt the planarity of the molecule, which can enhance solubility. For instance, the incorporation of a methyl group on the urea nitrogen of N-1-naphthyl urea has been shown to disrupt planar conformations. nih.gov

Reaction Mechanisms and Kinetics of 2 Naphthylurea Transformations

Unimolecular and Bimolecular Reaction Pathways

Chemical reactions can proceed through various pathways, primarily distinguished by their molecularity—the number of molecules involved in the rate-determining step.

The synthesis of 2-Naphthylurea typically involves the reaction of 2-naphthylamine (B18577) with a suitable carbonyl-containing electrophile. A common and efficient method is the reaction between 2-naphthylamine and an isocyanate. researchgate.net This transformation is a classic example of nucleophilic addition.

The mechanism is generally considered bimolecular. The lone pair of electrons on the nitrogen atom of 2-naphthylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). ibchem.comsavemyexams.com This concerted process involves the simultaneous formation of a new nitrogen-carbon bond and the breaking of the carbon-oxygen pi bond, leading to a tetrahedral intermediate. This pathway's rate depends on the concentration of both the nucleophile (2-naphthylamine) and the electrophile (the isocyanate), characteristic of a second-order reaction. libretexts.orgmasterorganicchemistry.com

In a broader context, nucleophilic substitution reactions are categorized as either SN1 (unimolecular) or SN2 (bimolecular). matanginicollege.ac.in While the direct formation of urea (B33335) from an isocyanate is an addition-elimination type reaction, the synthesis of precursors might involve SN2 pathways, where a nucleophile displaces a leaving group in a single, concerted step. gacariyalur.ac.indalalinstitute.com An SN1 mechanism, involving a two-step process with the formation of a carbocation intermediate, is less likely for these specific precursors under typical synthetic conditions. matanginicollege.ac.in

Another synthetic route involves the reaction of 2-naphthylamine with phosgene (B1210022) or its derivatives. ontosight.ai This proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the phosgene, leading to the displacement of a chloride ion. This is followed by a reaction with a second molecule of the amine or another nucleophile. The mechanism involves an addition-elimination sequence where a tetrahedral intermediate is formed and then collapses to expel a leaving group. chemistrysteps.com

Elimination reactions, where atoms are removed from adjacent carbons to form a multiple bond, are fundamental in organic synthesis. maricopa.edulibretexts.org While the final step in forming this compound is not typically an elimination, these reactions can be crucial in the synthesis of its precursors. For instance, an isocyanate precursor might be generated via an elimination reaction.

Elimination reactions are broadly classified as E1 (unimolecular) and E2 (bimolecular). matanginicollege.ac.in

E2 Mechanism: This is a one-step, concerted process where a base removes a proton, and a leaving group departs simultaneously. masterorganicchemistry.com The rate is dependent on the concentration of both the substrate and the base. For the E2 mechanism to occur, a specific anti-periplanar geometry between the proton being removed and the leaving group is generally required. masterorganicchemistry.com

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. matanginicollege.ac.in A base then removes a proton from an adjacent carbon in a fast second step to form the double bond. The rate of an E1 reaction depends only on the concentration of the substrate. matanginicollege.ac.in

The synthesis of a precursor like 2-isocyanatonaphthalene could potentially involve a step that follows an elimination pathway, depending on the specific synthetic strategy employed.

Mechanistic Intermediates and Transition States in this compound Reactions

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of one or more reaction intermediates. almerja.comnih.gov

In the common synthesis of this compound from 2-naphthylamine and an isocyanate, a tetrahedral intermediate is formed. This species results from the nucleophilic attack of the amine on the isocyanate's carbonyl carbon. chemistrysteps.com Similarly, palladium-catalyzed reactions involving arylureas, such as C-H activation, are proposed to proceed through organometallic intermediates. Mechanistic studies on the C-H activation of arylureas have identified a palladacycle as a key intermediate, which can be formed and isolated from the reaction of a palladium(II) complex with the arylurea. beilstein-journals.org

Kinetic Rate Studies and Activation Parameters for this compound Formation and Reactions

Kinetic studies measure reaction rates and how they are influenced by factors like concentration and temperature, providing critical evidence for reaction mechanisms. masterorganicchemistry.comuc.edu The formation of ureas from the reaction of isocyanates with amines is typically a second-order reaction, meaning the rate is proportional to the concentration of both reactants. libretexts.orgrsc.org

The rate law can be expressed as: Rate = k [R-NH₂] [R'-NCO]

Where k is the second-order rate constant. libretexts.org

Table 1: Representative Kinetic Data for a Second-Order Reaction This table illustrates how the initial rate of reaction changes with reactant concentrations, consistent with a second-order kinetic profile.

| Experiment | [2-Naphthylamine] (mol/L) | [Isocyanate] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻³ |

| 4 | 0.20 | 0.20 | 8.0 x 10⁻³ |

The temperature dependence of the rate constant is described by the Arrhenius and Eyring equations, which introduce important activation parameters. uni-muenchen.de

These parameters are crucial for understanding the energy profile of a reaction. For example, a study on the photochemical behavior of N,N'-dimethyl-N,N'-di-1-naphthylurea determined an activation barrier of approximately 14 kcal/mol for the interconversion of its conformers. nih.gov

Table 2: Typical Activation Parameters for Isocyanate Reactions This table provides a range of typical activation parameters for reactions involving isocyanates, which would be comparable to those for this compound formation.

| Reaction Type | Catalyst | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J mol⁻¹ K⁻¹) |

| Isocyanate + Alcohol | None | 40 - 60 | 38 - 58 | -120 to -180 |

| Isocyanate + Amine | None | 30 - 50 | 28 - 48 | -130 to -200 |

| Isocyanate + Alcohol | Tertiary Amine | 25 - 40 | 23 - 38 | -110 to -160 |

Note: These are representative values; actual parameters depend on specific reactants, solvents, and catalysts. rsc.orguni-muenchen.de

Theoretical and Computational Chemistry of 2 Naphthylurea Systems

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the electronic properties of 2-naphthylurea and its derivatives. These methods provide insights into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for this compound Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of many-body systems like this compound. wikipedia.orgscispace.comnih.gov This method is based on the principle that the energy of the system is a functional of the electron density. DFT has been successfully applied to elucidate the regioselectivity in palladium(II)-catalyzed C-H direct functionalization of 2-naphthyl ureas. researchgate.net

In a study on the Pd(II)-catalyzed olefination/dearomatization of 2-naphthyl ureas, DFT calculations were employed to understand the preference for C1- versus C3-regioselectivity. researchgate.net The calculations identified a plausible reaction pathway leading to the experimentally observed C1-functionalized product. researchgate.net Analysis of the electronic structure, including the condensed Fukui function and the highest occupied molecular orbital (HOMO), revealed that the C1 position is electronically favored for electrophilic attack. researchgate.net This electronic effect was determined to be the key factor in the regioselectivity-determining C-H cleavage step. researchgate.net

DFT calculations have also been utilized to study the structural and energetic aspects of complexes formed between naphthylurea derivatives and various anions. nih.gov These studies provide insights into the binding properties and recognition capabilities of these molecules. nih.gov Furthermore, DFT has been used to support proposed reaction mechanisms, such as the formation of ureas via a palladium(II)-mediated oxidative carbonylation, by estimating the stability of reaction intermediates. semanticscholar.org

Table 1: Key DFT Findings on this compound Systems

| Research Focus | Key Finding | Reference |

|---|---|---|

| Pd(II)-catalyzed C-H functionalization | C1-regioselectivity is kinetically favored due to electronic effects. | researchgate.net |

| Anion recognition | Provides structural and energetic insights into host-guest complexes. | nih.gov |

Ab Initio Methods in Electronic Structure Determination of Naphthylureas

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, offer a systematic way to approach the exact solution of the electronic structure problem. wikipedia.orgunipi.it While computationally more demanding than DFT, ab initio methods can provide highly accurate results for molecular properties.

While specific ab initio studies focused solely on this compound are not extensively documented in the provided search results, the principles of these methods are broadly applicable. For instance, in the study of N,N'-diaryl ureas, a class of compounds that includes this compound derivatives, computational methods are used to analyze conformational preferences. lookchem.com Generally, the choice between different ab initio methods involves a trade-off between accuracy and computational cost. unipi.it These methods have been instrumental in predicting new molecular structures and understanding bonding in various chemical systems, which has been subsequently confirmed by experimental data. wikipedia.org The application of such methods to this compound would provide a deeper understanding of its electronic states and properties, complementing the insights gained from DFT.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. oecd-nea.org These simulations, in conjunction with conformational analysis, provide valuable information about the different spatial arrangements (conformations) a molecule can adopt and the energy associated with them. orgosolver.com

For derivatives of this compound, such as N,N'-dimethyl-N,N'-di-1-naphthylurea, computational exploration of the ground-state potential energy surface has been crucial in understanding their conformational behavior. acs.orgnih.gov These studies reveal the existence of different stable conformers and the dynamics of their interconversion. acs.orgnih.gov

Ground-State Conformational Equilibria

In solution, N,N'-dimethyl-N,N'-di-1-naphthylurea, a tertiary diarylurea related to this compound, exists as a mixture of syn and anti conformations. acs.orgnih.gov This is in contrast to the corresponding secondary diarylurea, N,N'-di-1-naphthylurea, which adopts an extended (Z,Z) structure in both the solid state and in solution. acs.orgnih.gov The tertiary dinaphthylurea, however, adopts a folded (E,E) structure. acs.orgnih.gov The presence of multiple conformers in equilibrium is a critical aspect of the chemistry of these molecules, influencing their properties and reactivity. cdnsciencepub.com

The relative stability of different conformers can be influenced by factors such as steric hindrance and intramolecular interactions. libretexts.org For N,N'-diaryl N,N'-dimethyl ureas in general, a conformation where the two aryl rings are disposed cis to one another is typically favored. lookchem.com

Interconversion Barriers and Dynamics of this compound Conformations

The interconversion between different conformers is not instantaneous but is characterized by an energy barrier. ucsb.edu For the syn and anti conformers of N,N'-dimethyl-N,N'-di-1-naphthylurea, this barrier has been determined to be approximately 14 kcal/mol through variable-temperature 1H NMR spectroscopy. acs.orgnih.gov

Computational studies suggest that the lowest energy pathway for the interconversion of these conformers involves a concurrent rotation around both the nitrogen-naphthalene and the nitrogen-carbonyl single bonds. acs.orgnih.gov Understanding these interconversion barriers is essential, as they dictate the rate at which the conformational equilibrium is established and can influence the outcomes of chemical reactions. ucsb.edu

Table 2: Conformational Data for N,N'-dimethyl-N,N'-di-1-naphthylurea

| Property | Value | Method | Reference |

|---|---|---|---|

| Stable Conformers | syn and anti | Solution NMR Spectroscopy, Computational Exploration | acs.orgnih.gov |

| Interconversion Barrier | ca. 14 kcal/mol | Variable-Temperature 1H NMR Spectroscopy | acs.orgnih.gov |

Computational Elucidation of Reaction Pathways and Energetics for this compound Formation and Reactivity

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and predicting the energetics of different pathways. smu.edu For reactions involving this compound and its precursors, computational studies have provided significant insights.

In the context of palladium(II)-mediated oxidative carbonylation for the synthesis of ureas, DFT calculations have been used to investigate hypothetical reaction paths. nih.gov These calculations supported a mechanism proceeding through an isocyanate intermediate. semanticscholar.orgnih.gov

A computational investigation into the reaction of "methanal" with 2-naphthylamines, which can lead to the formation of related aminal structures, has detailed the relative free energies of various stationary points along the reaction pathway. conicet.gov.ar For instance, the initial addition of methanal to the naphthylamine was found to be slightly exergonic, with calculated transition state energies of 32.0 and 34.2 kcal/mol for different substrates. conicet.gov.ar Such computational analyses are crucial for understanding the feasibility and kinetics of different reaction steps. tamuc.edumdpi.com

Furthermore, DFT has been instrumental in explaining the regioselectivity of the Pd(II)-catalyzed C-H functionalization of 2-naphthyl ureas. researchgate.net By calculating the energy profiles for different reaction pathways, researchers concluded that the C1-functionalized product is formed through a kinetically favorable pathway where the C-H cleavage is the regioselectivity-determining step. researchgate.net

Predictive Modeling for Structure-Function Relationships in this compound Derivatives Fails to Yield Specific Research

Extensive and targeted searches for scientific literature focusing on the predictive modeling of structure-function relationships for the chemical compound this compound and its derivatives have yielded no specific results. While a body of research exists for broader categories of naphthyl-containing compounds, such as N-phenyl-N'-naphthylureas and naphthoquinone derivatives, studies dedicated solely to this compound in the context of Quantitative Structure-Activity Relationship (QSAR) modeling, computational chemistry, and predictive analytics appear to be absent from the public domain.

Predictive modeling in chemistry is a powerful tool that leverages computational and statistical methods to establish a relationship between the chemical structure of a molecule and its biological or chemical activity. These models, often expressed as mathematical equations, are instrumental in drug discovery and materials science for designing new compounds with desired properties, thereby reducing the time and cost associated with experimental screening. The general approach involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure and then using statistical or machine learning algorithms to correlate these descriptors with observed activities.

A typical workflow for developing such predictive models includes:

Data Set Curation: Assembling a series of structurally related compounds with experimentally measured biological or chemical activities.

Descriptor Calculation: Computing a wide range of numerical descriptors that represent the physicochemical, topological, and electronic properties of the molecules.

Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest and Support Vector Machines to create a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

Despite the established methodologies for predictive modeling, a specific application to this compound derivatives, as per the requested outline, could not be substantiated with any research findings or data tables. The scientific community has applied these techniques to various other molecular scaffolds, leading to valuable insights into their structure-activity relationships. For instance, QSAR studies have been successfully conducted on benzimidazole (B57391) derivatives to predict their anthelmintic activity, identifying key molecular descriptors like the dipole moment and the energy of the highest occupied molecular orbital (EHOMO) as being influential. Similarly, research on other complex molecules has demonstrated the utility of these predictive approaches.

However, the absence of specific studies on this compound means that no data tables correlating structural modifications of its derivatives with specific functions, nor any detailed research findings on predictive models for this particular compound system, can be presented.

Supramolecular Chemistry of 2 Naphthylurea Based Systems

Host-Guest Complexation Phenomena

The structure of 2-naphthylurea derivatives, often incorporated into larger macrocyclic or tripodal scaffolds, provides well-defined cavities and binding sites. This makes them excellent hosts for a variety of guest molecules, particularly anions, through a combination of hydrogen bonding and other non-covalent interactions.

Anion Recognition and Binding Studies

The urea (B33335) group's two N-H protons are effective hydrogen-bond donors, making this compound-based receptors particularly adept at recognizing and binding anions. researchgate.net These interactions are often studied using techniques like NMR, UV-Vis, and fluorescence titration to determine the strength and selectivity of the binding.

Researchers have synthesized various receptors incorporating the this compound unit to target specific anions. For instance, a tripodal receptor based on tris(2-aminoethyl)amine (B1216632) and functionalized with naphthylurea groups was designed to recognize anions like dihydrogen phosphate (B84403) (H₂PO₄⁻) and hydrogen sulfate (B86663) (HSO₄⁻). rsc.orgcapes.gov.br The binding of these anions to the receptor's cavity, facilitated by hydrogen bonds, leads to observable changes in the host's fluorescence spectrum. rsc.orgcapes.gov.brmdpi.com This phenomenon, known as chemosensation, occurs because anion binding can reduce the efficiency of photoinduced electron transfer (PET) within the molecule. rsc.orgcapes.gov.br

The selectivity of these hosts can be tuned. Studies on dihomooxacalix mdpi.comarene receptors bearing two naphthylurea groups showed that the association constants for anion binding generally increase with the anion's basicity. mdpi.com The strongest complexes were formed with fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and benzoate (B1203000) (BzO⁻). mdpi.comnih.govnih.gov The geometry of the receptor also plays a crucial role; a receptor with urea groups in a proximal arrangement (closer together) was found to be a better anion binder compared to one with a distal arrangement. mdpi.com

Detailed research findings from various studies on anion binding by this compound-based hosts are summarized in the table below.

Table 1: Anion Binding by this compound-Based Receptors

This table presents association constants (Kass) for the complexation of various anions by different this compound-based host molecules, as determined by fluorometric or NMR titration in different solvents.

| Host Molecule | Guest Anion | Association Constant (Kass, M-1) | Solvent | Source |

|---|---|---|---|---|

| Tripodal Naphthylurea (tren-based) | H₂PO₄⁻ | 1.6 x 10⁴ | DMF | rsc.orgcapes.gov.br |

| Tripodal Naphthylurea (tren-based) | HSO₄⁻ | 5.7 x 10³ | DMF | rsc.org |

| Distal Naphthylurea Dihomooxacalix mdpi.comarene (5a) | F⁻ | 631 (log K = 2.80) | DMSO-d₆/0.5% H₂O | mdpi.com |

| Distal Naphthylurea Dihomooxacalix mdpi.comarene (5a) | AcO⁻ | 209 (log K = 2.32) | DMSO-d₆/0.5% H₂O | mdpi.com |

| Proximal Naphthylurea Dihomooxacalix mdpi.comarene (5b) | F⁻ | 1318 (log K = 3.12) | DMSO-d₆/0.5% H₂O | mdpi.com |

| Proximal Naphthylurea Dihomooxacalix mdpi.comarene (5b) | AcO⁻ | 955 (log K = 2.98) | DMSO-d₆/0.5% H₂O | mdpi.com |

| Naphthylurea Hexahomotrioxacalix rsc.orgarene (4a) | AcO⁻ | log K = 4.41 | Acetonitrile (B52724) | nih.govnih.gov |

| Naphthylurea Hexahomotrioxacalix rsc.orgarene (4a) | BzO⁻ | log K = 4.34 | Acetonitrile | nih.govnih.gov |

Cation and Neutral Molecule Interactions with Naphthylurea Hosts

While anion binding is a primary focus, this compound-based systems can also serve as heteroditopic receptors, capable of binding both cations and anions simultaneously, or interacting with neutral molecules. mdpi.comresearchgate.net The naphthyl group provides a π-rich surface that can engage in cation-π interactions, where a cation is attracted to the electron cloud of the aromatic system. nih.gov

For example, dihomooxacalix mdpi.comarene receptors functionalized with naphthylurea groups have been investigated for their ability to recognize biologically relevant alkylammonium salts. mdpi.com In these systems, the urea moieties bind the chloride anion (Cl⁻) through hydrogen bonding, while the calixarene's hydrophobic cavity and aromatic surfaces interact with the alkylammonium cation. mdpi.comresearchgate.net NMR studies confirmed this dual binding mode, showing downfield shifts for the urea N-H protons upon chloride binding and observable interactions with the cation within the macrocycle's cavity. mdpi.com

Furthermore, the complexation of neutral molecules is possible. Cucurbit capes.gov.bruril, a macrocyclic host, has been shown to form highly stable ternary complexes with two molecules of D- or L-3-(2-naphthyl)-alanine, where the guests reside within the host's cavity. nih.gov While not a naphthylurea system itself, this demonstrates the capacity of naphthyl groups to participate in host-guest chemistry with neutral species within a confined space. The design of cyclophanes, which contain aromatic rings and aliphatic bridges, also highlights the ability of such structures to bind a wide range of cations, anions, and neutral molecules through interactions with their π-systems. bbau.ac.in

Molecular Recognition and Self-Assembly Processes

The same non-covalent forces that drive host-guest complexation also direct the self-assembly of this compound molecules into larger, ordered supramolecular structures. The interplay between hydrogen bonding and π-stacking interactions is fundamental to this process.

Hydrogen Bonding Networks in Naphthylurea Assemblies

The urea functional group is a powerful motif for directing self-assembly due to its ability to form highly directional and predictable hydrogen-bonding networks. researchgate.netrsc.org The N-H groups act as hydrogen-bond donors, while the carbonyl oxygen (C=O) acts as an acceptor. In many diaryl ureas, this leads to the formation of a characteristic one-dimensional "urea tape" or α-network, where molecules are linked by bifurcated N-H···O=C hydrogen bonds. researchgate.net

However, the specific hydrogen-bonding patterns can be influenced by the presence of other functional groups or solvent molecules. researchgate.netd-nb.info In protein self-assembly, the solvent's ability to form a hydrogen-bond network is crucial and can dictate the forces between molecules. nih.gov Similarly, in this compound systems, the competition between intramolecular and intermolecular hydrogen bonds can lead to the formation of different metastable states, which can be exploited to control the kinetics and pathways of supramolecular polymerization. bohrium.com The robust nature of these hydrogen bonds makes them a popular tool in materials design, contributing to the stability of the resulting architectures. rsc.orgd-nb.info

π-Stacking Interactions and Aromatic Arrays of this compound Derivatives

Alongside hydrogen bonding, π-stacking interactions between the aromatic naphthyl rings are a crucial driving force in the self-assembly of these systems. nih.govmdpi.com These non-covalent interactions, which involve the overlap of π-orbitals between adjacent aromatic rings, contribute significantly to the stability of the resulting assemblies.

Studies on N,N'-dimethyl-N,N'-dinaphthylurea have shown that such molecules can form well-defined π-stacked aromatic arrays. nih.gov X-ray crystallography and NMR studies have confirmed that these molecules can adopt folded conformations that facilitate face-to-face stacking of the naphthalene (B1677914) rings. nih.govacs.org This pre-organization makes them attractive building blocks for constructing larger, self-organizing structures like conformationally defined oligomers, known as foldamers, and dynamic helical architectures. nih.govresearchgate.net

The geometry of the stacking can vary, with common arrangements being parallel-displaced (staggered) or T-shaped, which are often more electrostatically favorable than a direct face-to-face sandwich orientation. wikipedia.org The interplay between the hydrogen-bonding directionality and these π-stacking forces allows for the creation of complex, multi-layered structures with unique physicochemical properties. nih.gov

Design Principles for Supramolecular Architectures Utilizing this compound Motifs

The creation of functional supramolecular systems from this compound building blocks relies on a set of established design principles that leverage the predictable nature of non-covalent interactions. numberanalytics.commpg.de The primary goal is to control the spontaneous organization of molecules into well-defined, complex structures. numberanalytics.com

A key principle is molecular complementarity , where the shape and functional group placement of the building blocks are designed to match, promoting specific and strong interactions. For this compound systems, this involves positioning the urea groups to facilitate robust hydrogen-bonding networks and orienting the naphthyl groups to maximize favorable π-stacking. d-nb.info

Hierarchical self-assembly is another powerful strategy, where simple building blocks first form primary structures (like hydrogen-bonded tapes), which then organize into more complex, higher-order architectures. nih.gov This stepwise assembly allows for greater control over the final structure. For instance, coordination-driven self-assembly can be combined with hydrogen bonding from urea motifs to create well-defined metallacycles that then polymerize into larger networks. nih.gov

The directionality of hydrogen bonds is a critical tool. researchgate.netmpg.de By controlling the geometry of the hydrogen-bond donors and acceptors, chemists can engineer specific topologies, such as linear chains, sheets, or three-dimensional networks. mpg.decatenane.net

Finally, the principle of pre-organization is vital. By designing building blocks that are already conformationally restricted to favor the desired assembly, the entropic cost of organization is reduced, leading to more stable supramolecular structures. Foldamers based on N,N'-dimethylated diaryl ureas are a prime example, where the molecule's inherent preference for a folded state directs the formation of ordered, multi-layered aromatic structures. nih.govresearchgate.net These design principles collectively enable the rational engineering of sophisticated supramolecular materials from this compound components.

Coordination Chemistry of 2 Naphthylurea Ligands

Design and Synthesis of 2-Naphthylurea-Metal Complexes

The design of metal complexes with this compound ligands focuses on leveraging the ligand's structural and electronic properties to achieve specific coordination geometries and functionalities. The urea (B33335) group can act as a monodentate ligand, coordinating through the carbonyl oxygen, or as a bidentate ligand, though less common. uomustansiriyah.edu.iqsavemyexams.com The bulky naphthyl group can influence the steric environment around the metal center, affecting the coordination number and the accessibility of substrates in catalytic applications.

The synthesis of this compound-metal complexes typically involves the direct reaction of the this compound ligand with a suitable metal salt in an appropriate solvent. jocpr.comjocpr.com Common metal precursors include chlorides, acetates, nitrates, and sulfates of transition metals such as copper(II), nickel(II), cobalt(II), palladium(II), and zinc(II). jocpr.comnih.govmdpi.commdpi.com The reaction is often carried out in a solvent like ethanol (B145695) or methanol, frequently under reflux conditions to facilitate the complexation. jocpr.comjocpr.com The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can be adjusted to control the final structure of the complex, often leading to mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio. nih.govbhu.ac.in The choice of counter-ion from the metal salt can also influence the crystal packing and sometimes the coordination mode of the ligand.

For instance, the synthesis of a hypothetical palladium(II) complex could be achieved by reacting palladium(II) acetate (B1210297) with this compound in a solvent mixture. Cationic palladium(II) complexes, which have shown high reactivity in catalysis, can be generated in situ by using precursors like Pd(MeCN)₄₂ or by reacting Pd(OAc)₂ with an acid such as HBF₄. beilstein-journals.org The urea moiety is crucial in these systems, often acting as a directing group to facilitate specific chemical transformations. beilstein-journals.org

Table 1: General Synthetic Parameters for this compound Metal Complexes

| Metal Precursor | Typical Solvent | Reaction Condition | Potential M:L Ratio | Reference for Method |

|---|---|---|---|---|

| CuCl₂, CoCl₂, NiCl₂ | Ethanol, Methanol | Reflux (2-6 hours) | 1:1, 1:2 | jocpr.comjocpr.com |

| Pd(OAc)₂ | Acetonitrile (B52724), DMF | Room Temp. or Heat | 1:1 | beilstein-journals.org |

| Zn(NO₃)₂ | Ethanol | Stirring at 90-100 °C | 1:2 | jocpr.com |

| Pd(MeCN)₄₂ | Dichloromethane | Room Temperature | 1:1 | beilstein-journals.org |

Spectroscopic and Structural Characterization of Naphthylurea Coordination Compounds

The characterization of newly synthesized this compound coordination compounds relies on a combination of spectroscopic and structural analysis techniques to elucidate their composition and geometry. researchgate.net

Spectroscopic Characterization:

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to the metal center. Upon complexation, characteristic shifts in the vibrational frequencies of the urea moiety are observed. Coordination through the carbonyl oxygen atom is indicated by a shift of the ν(C=O) stretching band to a lower wavenumber (typically 15-50 cm⁻¹) compared to the free ligand. mdpi.com Simultaneously, the ν(N-H) stretching frequencies may shift, and new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds may appear in the far-infrared region (typically 400-600 cm⁻¹), providing direct evidence of coordination. mdpi.comscirp.org

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. researchgate.net For d-block metal complexes of this compound, d-d transitions can be observed in the visible region, and their position and intensity are characteristic of specific geometries (e.g., octahedral or tetrahedral). scirp.orgresearchgate.net Intense bands in the UV region are typically assigned to π→π* transitions within the naphthyl ring and n→π* transitions of the urea group, which may shift upon coordination with the metal ion. mdpi.comresearchgate.net Ligand-to-metal charge transfer (LMCT) bands can also appear. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Pd(II)), ¹H and ¹³C NMR spectroscopy are invaluable. Coordination to the metal ion causes changes in the chemical shifts of the protons and carbons of the this compound ligand. mdpi.com The N-H proton signals of the urea group are particularly sensitive to the coordination environment and can show significant downfield or upfield shifts, or broadening upon complexation. mdpi.com

Structural Characterization:

Table 2: Expected Spectroscopic Shifts upon Coordination of this compound

| Spectroscopic Technique | Key Observable | Expected Change upon Complexation | Inferred Information | Reference for Method |

|---|---|---|---|---|

| FT-IR | ν(C=O) stretch | Shift to lower frequency | Coordination via carbonyl oxygen | mdpi.com |

| FT-IR | ν(N-H) stretch | Shift in frequency/broadening | Involvement of N-H in coordination/H-bonding | mdpi.com |

| FT-IR | Far-IR region | Appearance of new bands | Formation of M-O/M-N bonds | scirp.org |

| UV-Vis | d-d transitions | Bands in the visible region | Coordination geometry (e.g., octahedral) | researchgate.net |

| ¹H NMR | N-H proton signal | Significant shift and/or broadening | Confirmation of ligand binding | mdpi.com |

Electronic and Redox Properties of this compound Metal Complexes

The electronic and redox properties of this compound metal complexes are fundamental to understanding their reactivity, particularly in electron transfer processes relevant to catalysis and materials science. These properties are primarily investigated using electronic absorption spectroscopy and electrochemical methods like cyclic voltammetry.

Electronic Properties: The electronic structure of these complexes is dictated by the nature of the metal ion, its oxidation state, and the coordination environment imposed by the this compound ligand(s). nih.govlibretexts.org UV-Visible spectroscopy reveals electronic transitions that provide insight into this structure. As mentioned, d-d transitions are weak and depend on the geometry of the complex, while more intense charge-transfer (CT) transitions can occur between the metal-centered and ligand-centered orbitals. mdpi.comanalis.com.my For a this compound complex, ligand-to-metal charge transfer (LMCT) from the p-orbitals of the urea oxygen or the π-system of the naphthyl group to the empty d-orbitals of the metal is possible. The energy of these transitions is sensitive to the Lewis acidity of the metal center and the donor strength of the ligand. analis.com.my

Redox Properties: Cyclic voltammetry (CV) is the principal technique used to probe the redox behavior of metal complexes. sathyabama.ac.in By measuring the current response to a varying applied potential, CV can determine the formal reduction potentials (E⁰') for metal-centered or ligand-centered redox events. ajol.info For a this compound complex containing a redox-active metal like Cu, Fe, or Co, the voltammogram would show peaks corresponding to oxidation or reduction processes (e.g., M(II)/M(III) or M(II)/M(I)). analis.com.myresearchgate.net

The key parameters obtained from a CV experiment include the anodic peak potential (Epa), the cathodic peak potential (Epc), and the corresponding peak currents. The formal potential is calculated as E⁰' = (Epa + Epc)/2. The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the electrochemical reversibility of the redox process. A ΔEp value close to 59/n mV (where n is the number of electrons transferred) suggests a reversible process, while larger values indicate quasi-reversible or irreversible behavior. ajol.info The redox potentials can be significantly tuned by modifying the ligand structure or the metal ion, which is crucial for designing catalysts for specific redox reactions. osti.govnih.gov

Table 3: Representative Cyclic Voltammetry Data for a Hypothetical [M(this compound)₂] Complex

| Metal (M) | Redox Couple | Epa (V vs Ag/AgCl) | Epc (V vs Ag/AgCl) | ΔEp (V) | Reversibility | Reference for Method |

|---|---|---|---|---|---|---|

| Cu(II) | Cu(II)/Cu(I) | +0.03 | -0.67 | 0.70 | Quasi-reversible | analis.com.myresearchgate.net |

| Fe(II) | Fe(III)/Fe(II) | -0.47 | -0.67 | 0.20 | Quasi-reversible | analis.com.my |

| Ni(II) | Ni(II)/Ni(I) | +0.71 | +0.12 | 0.59 | Quasi-reversible | analis.com.my |

Note: Data are illustrative, based on similar complexes reported in the literature.

Catalytic Applications of this compound-Based Metal Systems

Metal complexes incorporating urea-functionalized ligands are emerging as effective catalysts for a variety of organic transformations. The urea moiety can actively participate in catalysis by acting as a directing group, stabilizing transition states through hydrogen bonding, or tuning the electronic properties of the metal center. beilstein-journals.org

C-H Activation and Cross-Coupling Reactions: One of the most promising applications for arylurea-based complexes is in palladium-catalyzed C-H activation and functionalization. Cationic palladium(II) complexes have demonstrated high reactivity for the ortho-C-H activation of arylureas, even at room temperature. beilstein-journals.org In such a system, the this compound ligand would first coordinate to the palladium center, after which the urea moiety directs the metal to activate a specific C-H bond on the naphthyl ring, forming a palladacycle intermediate. beilstein-journals.org This intermediate can then react with various coupling partners, such as aryl halides (Suzuki coupling), arylboronic acids, or acrylates, to form new C-C or C-heteroatom bonds. beilstein-journals.orgrsc.org The ability to use the ligand itself as a substrate and directing group offers a highly efficient and atom-economical synthetic route.

Asymmetric Catalysis: Chiral metal complexes are central to asymmetric synthesis. A chiral catalyst derived from a this compound backbone could be applied to enantioselective reactions. For example, scandium(III) complexes with N,N'-dioxide ligands have been successfully used for the enantioselective hydroxylative dearomatization of 2-naphthols. nih.gov A system based on a chiral this compound ligand could similarly create a well-defined chiral pocket around the metal center, enabling stereocontrol in reactions like hydrogenations, aldol (B89426) additions, or oxidations. nih.govmdpi.com

Other Catalytic Reactions: Complexes of various transition metals with ligands similar to this compound have been explored as catalysts for other transformations. Nickel(II)-aroylhydrazone complexes, which share some functional similarities, have been used as catalyst precursors for the nitroaldol (Henry) reaction. mdpi.com Organoiridium(III) complexes have been investigated for their ability to catalyze redox reactions within biological systems, such as the oxidation of NADH. nih.gov The combination of a redox-active metal and the hydrogen-bonding capability of the this compound ligand could be harnessed to develop catalysts for a wide range of reactions, including oxidation, reduction, and polymerization. nih.govmdpi.comsioc-journal.cn

Table 4: Potential Catalytic Applications of this compound Metal Complexes

| Metal System | Type of Reaction | Role of this compound Ligand | Potential Product | Reference for Concept |

|---|---|---|---|---|

| Cationic Pd(II) | C-H Arylation (Suzuki-Miyaura) | Directing Group, Ligand | Biaryls | beilstein-journals.org |

| Chiral Sc(III) | Asymmetric Hydroxylation | Chiral Auxiliary | ortho-Quinols | nih.gov |

| Ni(II) | Nitroaldol (Henry) Reaction | Stabilizing Ligand | β-nitroalcohols | mdpi.com |

| Ru(II) / Ir(III) | Transfer Hydrogenation | Electronic/Steric Tuning | Alcohols | nih.govmdpi.com |

Mechanistic Elucidation of 2 Naphthylurea Biological Activity in Vitro Focus

In Vitro Studies on Cellular Pathway Modulation

The biological activities of 2-Naphthylurea and its derivatives are subjects of ongoing research, with a particular focus on their potential as therapeutic agents. In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which these compounds exert their effects. These investigations have shed light on their involvement in critical cellular processes such as apoptosis, enzyme inhibition, proliferation, and angiogenesis.

Investigation of Apoptosis Induction Mechanisms by Naphthylurea Derivatives

Several studies have highlighted the pro-apoptotic capabilities of naphthylurea derivatives in various cancer cell lines. nih.govcapes.gov.br These compounds have been shown to decrease cell viability in a manner that is dependent on both time and dosage. capes.gov.br A key indicator of apoptosis, DNA fragmentation, has been observed in tumor cells treated with these derivatives. capes.gov.br

One of the promising compounds, a naphthylurea derivative known as 4d, has demonstrated significant cytotoxic and apoptosis-inducing effects. nih.govcapes.gov.br The pro-apoptotic mechanism is a key area of interest in the development of less toxic cancer therapies. capes.gov.br Some naphthylurea derivatives trigger apoptosis through the activation of specific cellular pathways. nih.govcapes.gov.br

The induction of apoptosis is a complex process involving a cascade of molecular events. For some naphthylurea derivatives, this process is linked to the activation of key executioner enzymes. nih.gov

Anti-proliferative Mechanistic Pathways

Naphthylurea derivatives, particularly polysulfonated versions like suramin (B1662206) and its analogues, have demonstrated significant anti-proliferative activity in various human cancer cell lines. nih.govfrontiersin.org These compounds represent a class of antineoplastic agents that can interfere with tumor cell proliferation. nih.gov The anti-proliferative action of these compounds has been observed in cell lines such as HT29, MCF7, SW13, PC3, and T47D. nih.gov

The mechanisms underlying this anti-proliferative effect are multifaceted. Some derivatives are believed to function by inhibiting the binding of fibroblast growth factors (FGFs) to their receptors, thereby blocking downstream signaling pathways that control cell proliferation, differentiation, and survival. frontiersin.orgnih.gov For instance, suramin has been shown to inhibit cell proliferation in breast cancer cell lines. frontiersin.org

Furthermore, studies have shown that some indole-isatin molecular hybrids, which can be considered related structures, exhibit anti-proliferative activity by causing a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov This indicates an interference with the normal progression of cell division. The anti-proliferative activity of certain carbothioamide derivatives has also been linked to their ability to inhibit the proliferation of both human umbilical vein endothelial cells (HUVECs) and cancer cell lines like A549. waocp.org

Table 1: In Vitro Anti-proliferative Activity of Selected Naphthylurea Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Suramin Analogue (NF031) | HT29 | More active than suramin | nih.gov |

| Suramin Analogue (NF037) | HT29 | More active than suramin | nih.gov |

| Suramin Analogue (NF326) | HT29 | More active than suramin | nih.gov |

| Suramin Analogue (NF 127) | 70W Melanoma | Significant at 1.5 µM | nih.gov |

| Suramin Analogue (NF 145) | 70W Melanoma | Significant at 1.5 µM | nih.gov |

| Suramin Analogue (NF 171) | 70W Melanoma | Significant at 1.5 µM | nih.gov |

This table is for illustrative purposes and synthesizes data from the referenced texts. Specific IC50 values for NF031, NF037, and NF326 were not provided in the source material, only their relative activity to suramin.

Angiogenesis Inhibition Mechanisms by Sulfonated Naphthylureas

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. clevelandclinic.orgmdpi.com Sulfonated naphthylureas, such as suramin and its analogues, have been identified as potent inhibitors of angiogenesis. nih.govnih.gov These compounds interfere with angiogenesis by targeting key molecules involved in this process.

One of the primary mechanisms of action is the inhibition of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans in the extracellular matrix, a crucial step for cell invasion and angiogenesis. nih.gov Suramin analogues have been shown to effectively inhibit heparanase activity in a dose-dependent manner. nih.gov

Furthermore, these compounds can directly target vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. clevelandclinic.orgmdpi.com By binding to VEGF, they can prevent it from interacting with its receptor (VEGFR-2), thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation. mdpi.comsemanticscholar.org Some urea (B33335) derivatives have been shown to inhibit the phosphorylation of VEGFR2 in a dose-dependent manner. mdpi.com The anti-angiogenic effects of these compounds have been confirmed in various in vitro assays, including the inhibition of capillary-like tube formation and cell migration. mdpi.comnih.gov

Structure-Activity Relationship (SAR) for Mechanistic Insights of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogs influences their biological activity and for the rational design of more potent and selective compounds. nih.govnih.gov

Research on suramin analogues has revealed that symmetrical compounds tend to exhibit antiproliferative action in vitro. nih.gov For analogues with six sulfonic acid groups, the stiffness of the bridge connecting the two terminal naphthyl rings is an important structural feature influencing their activity. nih.gov Interestingly, some smaller urea derivatives with only four sulfonic acid groups still retain significant anti-proliferative capabilities. nih.gov

In the context of p38 kinase inhibitors, the exploration of N-phenyl-N'-naphthylureas has demonstrated that these compounds can effectively inhibit TNF-alpha production in vitro. researchgate.net The presence and nature of a sulfonamide functionality have been identified as key in defining the inhibitory potency of these molecules. researchgate.net

For inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), SAR studies on N-phenyl-N'-[3-(4-phenylnaphthylidinoyl)]urea derivatives indicated that a 3-methoxy group on the 4-phenyl ring of the naphthylidinone, along with a 1-N-(n)butyl substitution, resulted in a potent ACAT inhibitor in vitro. nih.gov

These examples underscore the importance of systematic structural modifications and subsequent biological evaluation to elucidate the SAR of this compound derivatives, paving the way for the development of optimized therapeutic agents. ugent.be

Receptor Binding and Interaction Mechanisms

The biological effects of this compound derivatives are initiated by their binding to specific molecular targets, primarily proteins such as enzymes and receptors. rsc.orgfrontiersin.org Understanding these binding and interaction mechanisms at a molecular level is fundamental to explaining their biological activity.

Molecular docking studies have been employed to predict and analyze the binding modes of naphthylurea analogs to their target proteins. nih.govnih.govmdpi.com These computational techniques help in visualizing how the ligand fits into the binding site of the receptor and the key interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. researchgate.netjapsonline.com For instance, docking studies of N-acylhydrazone derivatives, designed as analogues of combretastatin (B1194345) A4, have helped identify the essential structural requirements for their recognition by the colchicine (B1669291) binding site of β-tubulin. plos.org

In the case of suramin, a polysulfonated naphthylurea, its antimitogenic activity is attributed to its ability to bind to fibroblast growth factors (FGFs). nih.gov Isothermal titration calorimetry has shown that human acidic fibroblast growth factor (hFGF-1) binds to suramin with high affinity. nih.gov NMR experiments have revealed that suramin binds to residues in the heparin-binding pocket of FGF as well as to residues involved in FGF receptor binding. nih.gov This interaction is believed to cause oligomerization of hFGF-1, preventing its interaction with its cellular receptor. nih.gov

Similarly, some naphthylurea derivatives may exert their effects by disrupting protein-protein interactions. For example, the anti-TNFα activity of suramin has been linked to its ability to disrupt the formation of the biologically active homo-trimer of TNFα. kent.ac.uk

Applications of 2 Naphthylurea in Advanced Materials Science

Development of Functional Polymeric Materials

Functional polymers are macromolecules engineered with specific reactive groups that impart unique chemical and physical properties. msesupplies.com The incorporation of 2-Naphthylurea into polymer chains allows for the creation of materials with built-in recognition and signaling capabilities. The urea (B33335) moiety acts as a strong, directional hydrogen-bond donor, enabling the polymer to interact with specific analytes, while the naphthalene (B1677914) group serves as a fluorescent reporter. unica.it

Another strategy involves the post-polymerization modification of a reactive polymer with a this compound derivative. mdpi.com This allows for the introduction of the functional group onto a pre-existing polymer backbone. The choice of polymerization method—such as free-radical polymerization, controlled/living polymerizations (e.g., ATRP or RAFT), or ring-opening polymerization—influences the architecture, molecular weight, and dispersity of the final polymer, which in turn affects its performance. nih.govmdpi.com

Research has demonstrated the creation of various functional polymers incorporating naphthylurea. For example, two-dimensional conjugated microporous polymers (CMPs) have been synthesized using the Sonogashira cross-coupling reaction, creating materials with high thermal stability and porosity that are promising for gas adsorption and energy storage applications. mdpi.com The properties of these functional polymers can be tailored by altering the specific monomers and the polymer architecture, leading to materials designed for targeted applications. msesupplies.comnih.gov

Integration in Nanomaterials and Composites

The integration of this compound with nanomaterials creates hybrid composites that synergistically combine the properties of both components. wiley-vch.de Nanomaterials like carbon nanotubes (CNTs) and graphene offer exceptional mechanical strength, high surface area, and unique electrical and thermal properties. thegraphenecouncil.orgpsu.edu When functionalized with this compound, these nanomaterials can be endowed with molecular recognition capabilities, leading to advanced sensors and functional composites.

Methods for preparing these composites include solution mixing, melt mixing, and in-situ polymerization. wiley-vch.demdpi.com In-situ polymerization, where the monomer is polymerized in the presence of the nanomaterial, often leads to good dispersion and strong interfacial bonding between the polymer matrix and the nanofiller. wiley-vch.de For example, epoxy nanocomposites containing functionalized graphene have been synthesized via in-situ polymerization, resulting in better dispersion compared to simply mixing the components. wiley-vch.de

Carbon Nanotube (CNT) Composites: CNTs are cylindrical nanostructures of rolled-up graphene sheets. mdpi.com Their surfaces can be functionalized, either covalently or non-covalently, with polymers containing naphthylurea groups. This modification can improve the dispersion of CNTs in a polymer matrix and create specific binding sites on the nanotube surface. researchgate.net Such composites have been explored for applications ranging from reinforced materials to functional devices like sensors and flexible electronics. thegraphenecouncil.orgmdpi.com The addition of even small amounts of CNTs can enhance the electrical conductivity of polymer composites by several orders of magnitude. researchgate.net

Graphene Composites: Graphene, a single layer of sp2-hybridized carbon atoms, possesses excellent in-plane properties. thegraphenecouncil.org Polymer composites reinforced with graphene nanoflakes (GNF) are studied for their enhanced mechanical, thermal, electrical, and barrier properties. thegraphenecouncil.org Functionalizing graphene or graphene oxide (GO) with this compound can create materials for targeted applications. For instance, composites of polymers and graphene-based nanomaterials (GBNs) combine the ease of processing of the polymer with the cellular differentiation stimuli from the GBN fillers for biomedical applications. nih.gov Silicon-carbon-graphene composites have also been developed for use as high-performance anode materials in lithium-ion batteries. aaqr.org

The performance of these nanocomposites is highly dependent on the dispersion of the nanomaterial within the matrix and the interfacial interactions between the components. mdpi.com

Sensing Applications of Naphthylurea-Based Systems

A significant application of this compound lies in the development of chemical sensors, particularly for the detection of anions. frontiersin.orgmdpi.com The urea group's two N-H protons are excellent hydrogen-bond donors, allowing them to form stable complexes with various anions, such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). unica.itmdpi.comsemanticscholar.org The naphthalene unit acts as a fluorophore, a component that emits light upon excitation. The binding of an anion to the urea group can modulate the fluorescence properties of the naphthalene, leading to a detectable signal. frontiersin.org

The sensing mechanism often involves processes like photoinduced electron transfer (PET). mdpi.comcapes.gov.br In the unbound state, an electron transfer may occur that quenches the naphthalene fluorescence. Upon anion binding, this PET process can be inhibited or altered, leading to a change—often an enhancement—in fluorescence intensity. mdpi.comcapes.gov.br In other systems, binding can cause fluorescence quenching. frontiersin.org

Researchers have designed and synthesized a variety of naphthylurea-based sensor systems:

Tripodal Receptors: These molecules feature three "arms," each containing a naphthylurea group, extending from a central core. mdpi.comcapes.gov.br This pre-organized structure can lead to enhanced selectivity and binding affinity for specific anions. For example, a tripodal receptor based on tri(2-aminoethyl)amine showed high selectivity for the H₂PO₄⁻ anion, with the binding event causing a significant change in its fluorescence spectrum. capes.gov.br

Calixarene-Based Sensors: Calixarenes are macrocyclic compounds that can be functionalized with naphthylurea units. These systems combine the pre-organized cavity of the calixarene (B151959) with the binding and signaling capabilities of the naphthylurea groups. frontiersin.orgsemanticscholar.org Dihomooxacalix frontiersin.orgarene derivatives bearing naphthylurea moieties have been shown to detect anions like F⁻, AcO⁻, and H₂PO₄⁻ through fluorescence enhancement. frontiersin.org

Nanoparticle-Based Sensors: Mesoporous silica (B1680970) nanoparticles have been functionalized with naphthylurea to create robust and stable sensors. nih.gov These organic-inorganic hybrid systems can exhibit dramatic changes in their UV-absorption spectra and quenching of fluorescence in the presence of fluoride. nih.gov